molecular formula C21H32O3 B1210351 12alpha-Hydroxy-5beta-pregnane-3,20-dione CAS No. 67069-27-6

12alpha-Hydroxy-5beta-pregnane-3,20-dione

Cat. No. B1210351
CAS RN: 67069-27-6
M. Wt: 332.5 g/mol
InChI Key: WOUWWZYKGYDVMI-PHFNMVBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Hydroxy-5beta-pregnane-3,20-dione is a 3-oxo-5beta-steroid.

Scientific Research Applications

Erythropoiesis Studies

12alpha-Hydroxy-5beta-pregnane-3,20-dione was investigated for its erythropoietic activity. However, it was found to be devoid of significant erythropoietic activity in polycythemic mice, contrasting with other steroids like testosterone and 5alpha-dihydrotestosterone (Fisher et al., 1977).

Neuroactive Steroid Research

The compound was also studied for its role as a neuroactive steroid. It was found to significantly increase the firing activity of serotonin neurons in female rats, offering a potential cellular basis for antidepressant effects of neurosteroids, which might be particularly relevant for women with affective disorders (Robichaud & Debonnel, 2004).

Steroid Metabolism Studies

In the realm of steroid metabolism, 12alpha-Hydroxy-5beta-pregnane-3,20-dione is often used as a reference compound. It has been identified in various studies examining steroid transformation in different biological systems, such as human liver microsomes, indicating its relevance in understanding steroid metabolism pathways (Björkhem et al., 1976).

Plant Cell Biotransformation Studies

The compound has also been a subject of study in the field of biotransformation using plant cell cultures. This research explores how plant cells can convert steroids like progesterone into various metabolites, including 12alpha-Hydroxy-5beta-pregnane-3,20-dione (Yagen, Gallili, & Mateles, 1978).

Behavioral Studies in Rodents

Behavioral studies in mice have utilized this steroid to investigate its effects on anxiety-related behavior. It was observed to produce anxiolytic-like profiles in mice, indicating its potential utility in studying anxiety disorders and central nervous system depressants (Rodgers & Johnson, 1998).

properties

CAS RN

67069-27-6

Product Name

12alpha-Hydroxy-5beta-pregnane-3,20-dione

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(5R,8R,9S,10S,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21-/m1/s1

InChI Key

WOUWWZYKGYDVMI-PHFNMVBRSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C

SMILES

CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12alpha-Hydroxy-5beta-pregnane-3,20-dione
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12alpha-Hydroxy-5beta-pregnane-3,20-dione
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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